

What are the physicochemical properties of Isoamyl angelate

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Compound of Interest

Compound Name: *Isoamyl angelate*

Cat. No.: *B085175*

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An In-depth Technical Guide to the Physicochemical Properties of **Isoamyl Angelate**

Introduction

Isoamyl angelate, systematically known as isopentyl (2Z)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic warm, herbaceous, and fruity aroma.[1] It is a constituent of Roman chamomile oil, contributing significantly to its scent profile.[2][3] This compound finds applications in the flavor and fragrance industries, where it is used to create artificial chamomile oil and impart floral, spicy, and citrus notes to various products.[2] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows for these processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Isoamyl angelate** are summarized below. These properties are crucial for its handling, application, and quality control in a research and industrial setting.

Property	Value	Conditions	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ O ₂	[2][4]	
Molecular Weight	170.25 g/mol	[2][4][5]	
Appearance	Colorless to almost colorless clear liquid	20 °C	[2][5]
Odor	Warm-herbaceous, refreshing-ethereal, with fruity undertones	[1]	
Boiling Point	201 - 209 °C	at 760 mmHg	[2][5][6]
Density	0.891 g/cm ³	[7]	
Specific Gravity	0.889 - 0.894	at 25 °C / 20 °C	[2][5][6]
Refractive Index	1.4370 - 1.4420	at 20 °C	[2][6]
Flash Point	80 °C (176 °F)	Tagliabue Closed Cup (TCC)	[2][5][6]
Vapor Pressure	0.206 mmHg	at 25 °C (estimated)	[2][6]
Solubility	Soluble in alcohol. Insoluble in water (53.9 mg/L at 25 °C, estimated).	[2][6]	
Purity	>99.0% (by GC)	[5][8]	
CAS Number	10482-55-0	[4][5][8][9]	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Isoamyl angelate** are critical for researchers. The following sections outline standard laboratory procedures.

Synthesis via Fischer Esterification

Isoamyl angelate can be synthesized through the Fischer esterification of isoamyl alcohol with angelic acid, using a strong acid as a catalyst.

Materials:

- Isoamyl alcohol (Isopentyl alcohol)
- Angelic acid
- Concentrated sulfuric acid (H_2SO_4) or other suitable acid catalyst (e.g., Amberlyst® resin)[10]
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol and angelic acid in an appropriate molar ratio (typically a slight excess of the alcohol).[10]
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[10]
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 60-75 minutes to allow the reaction to proceed towards completion.[10] The temperature should be maintained around 150-160 °C.[10]
- **Cooling:** After the reflux period, remove the heat source and allow the mixture to cool to room temperature.
- **Quenching and Extraction:** Transfer the cooled mixture to a separatory funnel. Add deionized water to dilute the mixture. To neutralize the acidic catalyst and any unreacted angelic acid, wash the organic layer sequentially with:

- Deionized water.
- 5% sodium bicarbonate solution. Vent the separatory funnel frequently to release the CO₂ gas produced.[\[10\]](#)
- Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.
- Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate to dry the crude ester.[\[10\]](#)
- Purification: Decant or filter the dried ester to remove the drying agent. Purify the crude **isoamyl angelate** by fractional distillation under reduced pressure to obtain the final, high-purity product.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile compounds like **Isoamyl angelate** and quantifying its presence in a mixture.[\[5\]](#)[\[8\]](#)

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
- Capillary column suitable for ester analysis (e.g., SLB®-IL111i or similar).[\[11\]](#)
- Carrier gas: Hydrogen or Helium.[\[11\]](#)

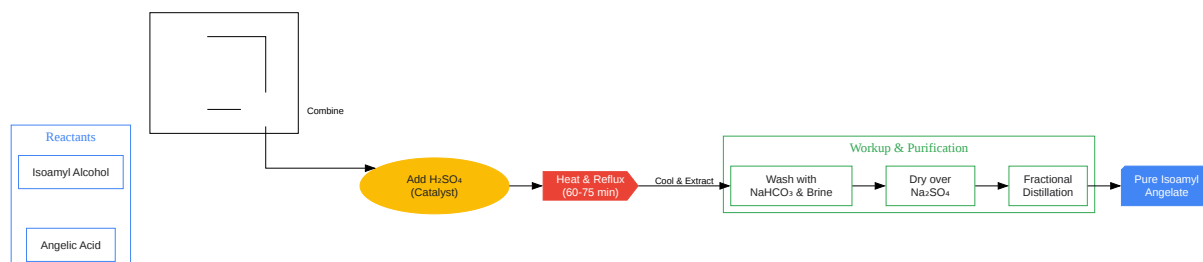
Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **isoamyl angelate** in a suitable solvent, such as methylene chloride or hexane.[\[11\]](#)
- GC Instrument Setup:
 - Column: SLB-IL111i, 30 m x 0.25 mm I.D., 0.20 µm film thickness.[\[11\]](#)

- Oven Temperature Program: Set an initial oven temperature (e.g., 90 °C) or a temperature ramp suitable for separating reactants, product, and byproducts.[11]
- Injector Temperature: 250 °C.[11]
- Detector Temperature: 250 °C (FID).[11]
- Carrier Gas Flow Rate: Set to an optimal velocity (e.g., 40 cm/sec for hydrogen).[11]
- Injection Volume: 1 µL with a high split ratio (e.g., 100:1).[11]
- Injection and Analysis: Inject the prepared sample into the GC. The components will separate based on their boiling points and interaction with the stationary phase.
- Data Interpretation: The FID will generate a signal for each eluting compound, producing a chromatogram. The area under the **isoamyl angelate** peak relative to the total area of all peaks provides a quantitative measure of its purity. Identification is confirmed by comparing the retention time with that of a known standard.

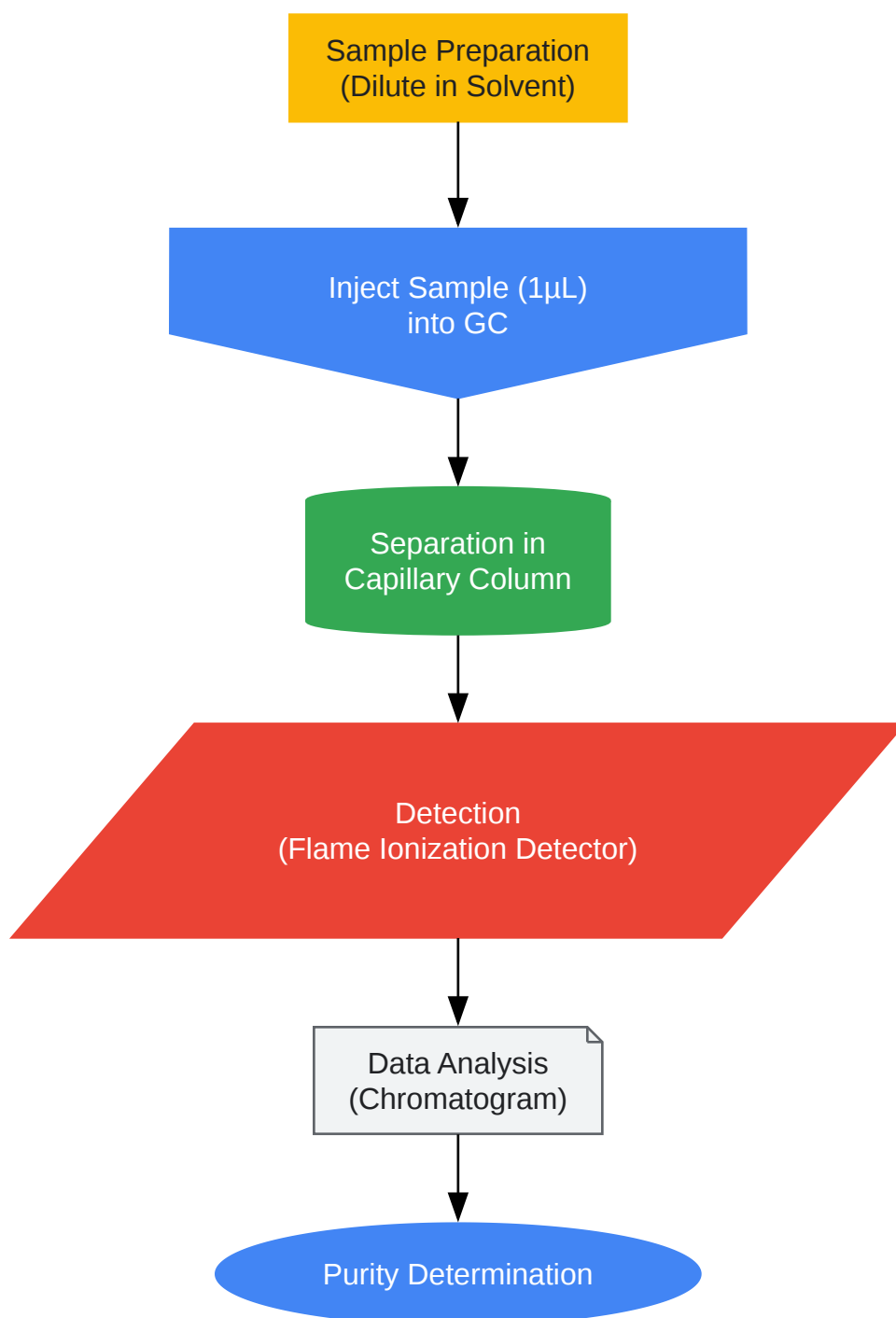
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis protocols described above.



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Caption: Workflow for the synthesis of **Isoamyl angelate** via Fischer Esterification.



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